molecular formula C19H30O2 B107257 methyl octadeca-8,11-diynoate CAS No. 18202-23-8

methyl octadeca-8,11-diynoate

Cat. No.: B107257
CAS No.: 18202-23-8
M. Wt: 290.4 g/mol
InChI Key: PTNIMRRTTQLUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl octadeca-8,11-diynoate is a chemical compound with the molecular formula C19H30O2. It is an ester derived from 8,11-octadecadiynoic acid. This compound is known for its unique structure, which includes two triple bonds within a long carbon chain. This structural feature makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl octadeca-8,11-diynoate can be synthesized through several methods. One common approach involves the esterification of 8,11-octadecadiynoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of methyl 8,11-octadecadiynoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

methyl octadeca-8,11-diynoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different saturated or unsaturated products.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bonds.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidation can yield products like carboxylic acids or ketones.

    Reduction: Reduction typically produces alkenes or alkanes, depending on the extent of hydrogenation.

    Substitution: Substitution reactions can result in the formation of new esters or amides.

Scientific Research Applications

methyl octadeca-8,11-diynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying lipid metabolism and membrane dynamics.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which methyl 8,11-octadecadiynoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting cellular processes. The presence of triple bonds allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8,11-octadecadienoate: Similar in structure but contains double bonds instead of triple bonds.

    Methyl 9,12-octadecadiynoate: Another isomer with triple bonds at different positions.

    Methyl linoleate: Contains double bonds and is commonly found in natural oils.

Uniqueness

methyl octadeca-8,11-diynoate’s uniqueness lies in its triple bonds, which confer distinct chemical reactivity and physical properties. These features make it particularly valuable in applications requiring specific structural characteristics, such as in the synthesis of advanced materials or in biochemical research.

Properties

CAS No.

18202-23-8

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-8,11-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10,13-18H2,1-2H3

InChI Key

PTNIMRRTTQLUQW-UHFFFAOYSA-N

SMILES

CCCCCCC#CCC#CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC#CCC#CCCCCCCC(=O)OC

Synonyms

8,11-Octadecadiynoic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.